molecular formula C13H19NO2S B7552165 Phenethyl piperidino sulfone

Phenethyl piperidino sulfone

Cat. No.: B7552165
M. Wt: 253.36 g/mol
InChI Key: SLHZFVHBNKNUGM-UHFFFAOYSA-N
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Description

Phenethyl piperidino sulfone is an organic compound with the molecular formula C13H19NO2S It contains a piperidine ring, a phenethyl group, and a sulfone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenethyl piperidino sulfone can be synthesized through several methods. One common approach involves the reaction of phenethylamine with piperidine and a sulfonyl chloride derivative. The reaction typically occurs under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the sulfone linkage.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenethyl piperidino sulfone undergoes various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized to form sulfoxides or other higher oxidation state derivatives.

    Reduction: The sulfone group can be reduced to sulfides under specific conditions.

    Substitution: The aromatic ring and the piperidine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used depending on the desired substitution reaction.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Phenethyl piperidino sulfone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of phenethyl piperidino sulfone involves its interaction with specific molecular targets and pathways. The sulfone group can participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes and receptors. The piperidine ring may enhance the compound’s ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Phenethyl piperidino sulfone can be compared with other similar compounds, such as:

    Phenethyl piperidino sulfide: Lacks the sulfone group and has different chemical reactivity and biological activity.

    Phenethyl piperidino sulfoxide: Contains a sulfoxide group instead of a sulfone, leading to different oxidation states and reactivity.

    Phenethyl piperidino sulfonamide: Contains a sulfonamide group, which imparts different chemical properties and potential biological activities.

Properties

IUPAC Name

1-(2-phenylethylsulfonyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c15-17(16,14-10-5-2-6-11-14)12-9-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHZFVHBNKNUGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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